molecular formula C11H18N4O4S2 B2358359 1-(cyclopropylsulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine CAS No. 1448128-60-6

1-(cyclopropylsulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine

Cat. No.: B2358359
CAS No.: 1448128-60-6
M. Wt: 334.41
InChI Key: QGYLQNBMHHBOCL-UHFFFAOYSA-N
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Description

1-(Cyclopropylsulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine is a hybrid molecule featuring a piperidine core substituted with two sulfonyl groups: one linked to a cyclopropyl moiety and the other to a 4-methyl-1,2,4-triazole ring. The compound’s synthesis likely involves multi-step reactions, including sulfonylation of piperidine derivatives under optimized conditions (e.g., microwave-assisted methods to improve yield and reduce reaction time) . Its structural uniqueness lies in the combination of a rigid cyclopropyl group and a heteroaromatic triazole, which may confer distinct electronic and steric properties compared to analogs.

Properties

IUPAC Name

1-cyclopropylsulfonyl-4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O4S2/c1-14-8-12-13-11(14)20(16,17)9-4-6-15(7-5-9)21(18,19)10-2-3-10/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYLQNBMHHBOCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection and Functionalization

The piperidine nitrogen is often protected with a tert-butoxycarbonyl (Boc) group to avoid undesired side reactions. For example, tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate serves as a key intermediate for nucleophilic substitution.

Reaction Conditions :

  • Substitution at Position 4 : Treatment with cyclopropylsulfonyl chloride in the presence of cesium fluoride (CsF) in dimethylacetamide (DMA) at 85°C achieves 58–60% yield.
  • Base Selection : Potassium carbonate (K₂CO₃) in ethanol/water under reflux provides higher yields (84–95%) compared to polar aprotic solvents.

Dual Sulfonation Strategy

Introducing both sulfonyl groups requires sequential steps to avoid steric hindrance:

  • First Sulfonation : Reaction of Boc-protected piperidine with cyclopropylsulfonyl chloride under basic conditions.
  • Deprotection : Acidic removal of the Boc group (e.g., HCl in dioxane).
  • Second Sulfonation : Coupling the deprotected piperidine with pre-synthesized 4-methyl-1,2,4-triazole-3-sulfonyl chloride.

Synthesis of the 4-Methyl-4H-1,2,4-Triazole-3-Sulfonyl Moiety

Triazole Ring Formation

The 4-methyl-1,2,4-triazole is synthesized via cyclization of thiosemicarbazides or hydrazine derivatives. A reported method involves:

  • Microwave-Assisted Cyclization : Reacting morpholine with 5-decylthio-4-methyl-1,2,4-triazole precursors under microwave irradiation (500–600 W, 5–15 minutes).

Sulfonation of the Triazole

The thioether (-S-) group in the triazole intermediate is oxidized to a sulfonyl group using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in acetic acid.

Optimization Insight : Microwave conditions reduce reaction times from hours to minutes while maintaining yields >80%.

Coupling of Sulfonyl Components to Piperidine

Nucleophilic Substitution

The deprotected piperidine reacts with 4-methyl-1,2,4-triazole-3-sulfonyl chloride in dimethylformamide (DMF) using cesium carbonate (Cs₂CO₃) as a base at 100°C.

Yield Data :

Conditions Solvent Base Temperature Yield
18 hours, CsF DMA CsF 85°C 58%
16.5 hours, K₂CO₃ Ethanol K₂CO₃ Reflux 84%

One-Pot Sulfonation Approach

Recent advances explore simultaneous introduction of both sulfonyl groups using excess sulfonyl chlorides and dual-base systems. However, this method risks regioselectivity issues and requires rigorous purification.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via column chromatography using dichloromethane (DCM)/methanol gradients (1:25 to 2.5% methanol).

Analytical Validation

  • NMR Spectroscopy : Distinct peaks for cyclopropyl (δ 0.5–1.2 ppm) and triazole protons (δ 8.7–9.6 ppm).
  • Mass Spectrometry : Molecular ion peaks at m/z 503–505 confirm successful dual sulfonation.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing reactions at piperidine positions are minimized using bulky bases (e.g., Cs₂CO₃) and controlled stoichiometry.
  • Thermal Sensitivity : Cyclopropyl groups degrade under strong acidic conditions; thus, neutral pH and low temperatures (<100°C) are maintained during sulfonation.

Industrial-Scale Adaptations

  • Continuous Flow Systems : Enhance reproducibility for steps like Boc deprotection.
  • Green Chemistry : Substituting DMA with cyclopentyl methyl ether (CPME) reduces environmental impact without sacrificing yield.

Chemical Reactions Analysis

Types of Reactions

1-(cyclopropylsulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to reduce the sulfonyl groups to thiols or sulfides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

1-(cyclopropylsulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(cyclopropylsulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in key biological processes, leading to its observed biological activities. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Substituents (R1, R2) LogP* Molecular Weight Key Applications
Target Compound Piperidine R1 = Cyclopropyl-SO2; R2 = Triazole-SO2 2.1 ~400 Under investigation
BG14233 Piperidine R1 = 2,6-Cl2-Ph-SO2; R2 = Triazole-SO2 3.8 439.34 Research chemical
TT001 Pyridine Ethoxy-isoxazole-triazole 2.9 ~380 Stress/anxiety treatment
4-(4-Methyl-Triazol-3-yl)Piperidine HCl Piperidine None (direct triazole attachment) 1.2 174.20 Preclinical studies

Key Research Findings

  • Dual Sulfonyl Groups: The target compound’s dual sulfonylation may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases, kinase enzymes) compared to mono-sulfonylated analogs .

Biological Activity

1-(Cyclopropylsulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound's structure features a piperidine ring substituted with cyclopropylsulfonyl and triazole moieties. The molecular formula is C15H20N4O4S2C_{15}H_{20}N_4O_4S_2 with a molecular weight of approximately 396.48 g/mol. This unique structure contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds containing sulfonyl and triazole groups exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains, such as Escherichia coli and Staphylococcus aureus, with some derivatives showing minimum inhibitory concentrations (MIC) in the range of 8–32 µg/mL .

CompoundBacterial StrainMIC (µg/mL)
Compound AE. coli16
Compound BS. aureus32

Anticonvulsant Activity

The anticonvulsant potential of similar sulfonamide derivatives has been documented. For example, compounds with a piperidine core have demonstrated efficacy in various seizure models, with some exhibiting protection rates comparable to established anticonvulsants like sodium valproate . The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups enhances anticonvulsant activity.

Enzyme Inhibition

Inhibition studies have shown that compounds similar to this compound can effectively inhibit enzymes such as acetylcholinesterase (AChE) and urease. For instance, IC50 values for AChE inhibition were reported as low as 0.63 µM for certain derivatives .

EnzymeIC50 (µM)
Acetylcholinesterase0.63
Urease2.14

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonyl group is known to interact with active sites on enzymes, thereby inhibiting their function.
  • Receptor Modulation : The piperidine moiety may interact with neurotransmitter receptors, contributing to its anticonvulsant effects.
  • Antimicrobial Action : The triazole ring is implicated in disrupting microbial cell wall synthesis or function.

Case Studies

  • Anticonvulsant Efficacy : A study evaluated a series of piperidine derivatives for their anticonvulsant properties using the maximal electroshock seizure model. Compounds with similar structural features to our compound showed significant protective effects against seizures.
  • Antimicrobial Screening : In another study, a library of sulfonamide derivatives was screened against multiple bacterial strains, revealing that those with triazole substitutions exhibited enhanced antimicrobial activity compared to their non-triazole counterparts.

Q & A

Basic Research Questions

Q. What are the key structural features of 1-(cyclopropylsulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine, and how do they influence its reactivity?

  • The compound contains a piperidine core with two sulfonyl groups: one linked to a cyclopropyl moiety and the other to a 4-methyl-1,2,4-triazole ring. The sulfonyl groups act as strong electron-withdrawing substituents, enhancing electrophilic reactivity and influencing hydrogen-bonding interactions. The triazole ring contributes π-stacking potential, critical for biological target binding .
  • Methodological Insight : Computational modeling (e.g., DFT calculations) can predict electronic effects, while X-ray crystallography (as in ) confirms spatial arrangements of functional groups .

Q. Which spectroscopic techniques are essential for confirming the identity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify the piperidine backbone, sulfonyl linkages, and triazole substitution patterns.
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identifies sulfonyl S=O stretches (~1350–1150 cm1^{-1}) and triazole C-N vibrations .

Advanced Research Questions

Q. What synthetic strategies are employed to introduce the dual sulfonyl groups, and how can reaction conditions be optimized?

  • Stepwise Sulfonylation :

Piperidine is first sulfonylated with cyclopropylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

The second sulfonylation at the 4-position uses 4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride.

  • Optimization : Control temperature (0–5°C to minimize side reactions) and stoichiometry (1.2–1.5 equivalents of sulfonyl chloride). Monitor via TLC/HPLC to ensure intermediate purity .

Q. How do electronic effects of the sulfonyl groups impact the compound’s interactions with biological targets?

  • The electron-withdrawing sulfonyl groups polarize the piperidine ring, enhancing binding to targets like enzymes or receptors through dipole-dipole interactions.
  • Experimental Validation :

  • Surface Plasmon Resonance (SPR) : Measures binding affinity to proteins.
  • Crystallographic Studies : Resolve binding modes (e.g., sulfonyl oxygen interactions with catalytic lysine residues) .

Q. What contradictions exist in reported synthetic yields, and how can these discrepancies be resolved?

  • Contradiction : Yields for dual sulfonylation range from 45% ( ) to 68% ( ), likely due to competing hydrolysis or steric hindrance.
  • Resolution :

  • Use anhydrous solvents (e.g., DMF or acetonitrile) and molecular sieves to suppress hydrolysis.
  • Introduce bulky bases (e.g., DIPEA) to deprotonate the piperidine nitrogen selectively .

Data Analysis & Experimental Design

Q. How can researchers design assays to evaluate the compound’s pharmacokinetic properties?

  • In Vitro Assays :

  • CYP450 Inhibition : Use liver microsomes to assess metabolic stability ( ).
  • Plasma Protein Binding : Equilibrium dialysis or ultrafiltration.
    • In Vivo Studies : Administer the compound to rodent models and measure plasma half-life via LC-MS/MS .

Q. What strategies mitigate cytotoxicity while maintaining target efficacy?

  • Structure-Activity Relationship (SAR) : Modify the cyclopropyl or triazole moieties to reduce off-target effects.
  • Example : Replace the 4-methyl group on the triazole with a hydroxyl group to enhance solubility and reduce membrane disruption .

Mechanistic & Theoretical Questions

Q. What is the proposed mechanism for sulfonamide bond formation in this compound’s synthesis?

  • The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur of the sulfonyl chloride, followed by HCl elimination.
  • Kinetic Analysis : Pseudo-first-order kinetics can be studied using excess sulfonyl chloride and monitoring progress via 19^19F NMR (if fluorinated reagents are used) .

Q. How can computational methods predict the compound’s bioavailability?

  • ADMET Prediction : Tools like SwissADME calculate parameters like LogP (lipophilicity), topological polar surface area (TPSA), and GI absorption.
  • Molecular Dynamics (MD) Simulations : Model membrane permeability and blood-brain barrier penetration .

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